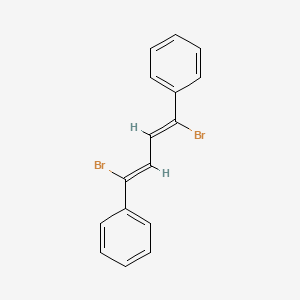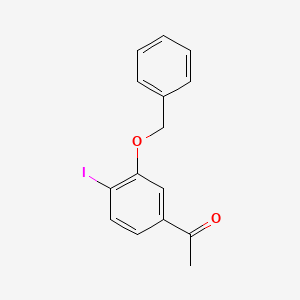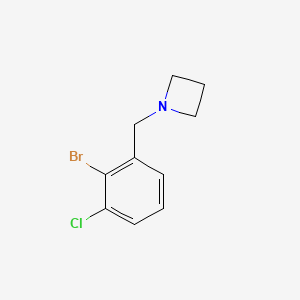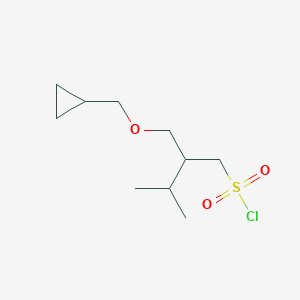
1,4-Dibromo-1,4-diphenyl-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene is a conjugated diene compound characterized by the presence of two bromine atoms and two phenyl groups attached to a butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene can be achieved through the homocoupling of β-bromostyrene using zerovalent nickel complexes. This method allows for the selective formation of the (Z,Z) isomer . Another approach involves the partial hydrogenation of the corresponding 1,3-butadiyne, which also yields the (Z,Z) stereoisomer .
Industrial Production Methods
While specific industrial production methods for (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of nickel complexes and controlled hydrogenation processes are likely to be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles, leading to the formation of polysubstituted alkenes.
Common Reagents and Conditions
Nickel Catalysts: Used in the synthesis and functionalization of the compound.
Electrophiles: Such as aryl boroxines and perfluoroalkyl iodides, which participate in addition reactions.
Major Products
The major products formed from these reactions include polysubstituted 1,3-dienes and other functionalized alkenes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Its conjugated diene structure makes it useful in the development of organic semiconductors and other electronic materials.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of (1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene system. The bromine atoms provide reactive sites for substitution and addition reactions, while the phenyl groups contribute to the compound’s stability and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z,3Z)-1,4-Dibromo-1,4-diphenylbuta-1,3-diene: Characterized by its specific (Z,Z) configuration and bromine atoms.
1,4-Diphenyl-1,3-butadiene: Lacks the bromine atoms but shares the conjugated diene structure.
1,4-Dibromo-2,3-diphenylbutadiene: Similar in structure but with different substitution patterns.
Eigenschaften
Molekularformel |
C16H12Br2 |
|---|---|
Molekulargewicht |
364.07 g/mol |
IUPAC-Name |
[(1Z,3Z)-1,4-dibromo-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12Br2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
InChI-Schlüssel |
VYKJGULDTAGCMJ-NFLUSIDLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C=C(\Br)/C2=CC=CC=C2)/Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B13642240.png)
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)







![4-{8-Azaspiro[4.5]decan-8-yl}-4-oxobutanoic acid](/img/structure/B13642286.png)




